四ホウ化ケイ素

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetraboron silicide, with the chemical formula B₄Si, is a compound formed between boron and silicon. It is a lightweight ceramic material known for its high hardness and thermal stability. Tetraboron silicide is part of the broader family of boron silicides, which are known for their unique properties and applications in various fields .

科学的研究の応用

Tetraboron silicide has a wide range of applications in scientific research and industry:

Chemistry: Used as a precursor for the synthesis of other boron-silicon compounds.

Materials Science: Due to its high hardness and thermal stability, it is used in the production of cutting tools, abrasives, and wear-resistant coatings.

Electronics: Employed in the fabrication of semiconductors and thermoelectric materials.

Aerospace: Utilized in the manufacturing of heat-resistant tiles for spacecraft.

作用機序

Target of Action

Tetraboron silicide and 1-Sila-2,3,4,5-tetraboracyclopenta-1,3,5-triene are primarily used in the field of materials science

Mode of Action

The interaction of these compounds with their targets is primarily physical rather than biochemical. For instance, tetraboron silicide has been used in the manufacture of thermoelectric devices . The compound interacts with heat and converts it into electricity .

Biochemical Pathways

Their use is mainly confined to materials science and engineering applications .

Result of Action

The primary result of the action of these compounds is the conversion of heat into electricity in the case of tetraboron silicide . This property is leveraged in the creation of thermoelectric devices.

Action Environment

The efficacy and stability of these compounds can be influenced by environmental factors such as temperature and pressure . For instance, the efficiency of tetraboron silicide in thermoelectric devices can be affected by the temperature gradient across the device .

準備方法

Synthetic Routes and Reaction Conditions: Tetraboron silicide can be synthesized through direct reaction of elemental boron and silicon at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation. The process involves heating the mixture of boron and silicon powders to temperatures around 1500-1800°C .

Industrial Production Methods: In industrial settings, tetraboron silicide is produced using methods such as chemical vapor deposition (CVD) and solid-state reactions. CVD involves the reaction of gaseous precursors containing boron and silicon, which decompose on a heated substrate to form the desired compound. Solid-state reactions involve the direct combination of boron and silicon powders under high temperature and pressure conditions .

化学反応の分析

Types of Reactions: Tetraboron silicide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: When heated in air or oxygen, tetraboron silicide forms a superficial oxide layer. This reaction typically occurs at temperatures above 800°C.

Reduction: Tetraboron silicide can be reduced by hydrogen gas at high temperatures to form elemental silicon and boron.

Major Products Formed:

Oxidation: Boron oxide (B₂O₃) and silicon dioxide (SiO₂).

Reduction: Elemental boron and silicon.

Substitution: Boron halides (e.g., BF₃, BCl₃) and silicon halides (e.g., SiF₄, SiCl₄).

類似化合物との比較

- Silicon triboride (SiB₃)

- Silicon tetraboride (SiB₄)

- Silicon hexaboride (SiB₆)

Comparison:

- Silicon triboride (SiB₃): Similar in structure but contains fewer boron atoms. It is less thermally stable compared to tetraboron silicide.

- Silicon tetraboride (SiB₄): Very similar in composition and properties, often co-produced with tetraboron silicide. It has comparable hardness and thermal stability.

- Silicon hexaboride (SiB₆): Contains more boron atoms, resulting in higher hardness and thermal stability. It is used in similar applications but offers better performance in high-temperature environments .

Tetraboron silicide stands out due to its balanced properties of hardness, thermal stability, and electrical conductivity, making it a versatile material for various advanced applications.

特性

CAS番号 |

12007-81-7 |

|---|---|

分子式 |

BSi |

分子量 |

38.90 g/mol |

IUPAC名 |

boron;silicon |

InChI |

InChI=1S/B.Si |

InChIキー |

CFOAUMXQOCBWNJ-UHFFFAOYSA-N |

SMILES |

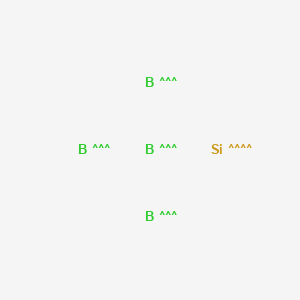

[B].[B].[B].[B].[Si] |

正規SMILES |

[B].[Si] |

Key on ui other cas no. |

12046-88-7 |

製品の起源 |

United States |

Q1: What are the key properties of tetraboron silicide that make it attractive for high-temperature applications?

A1: Tetraboron silicide demonstrates exceptional resistance to oxidation at high temperatures. Studies show that shapes fabricated from B4Si can withstand oxidation in air for over 100 hours at 1370 °C. [] This resistance, coupled with its impressive thermal shock resistance – evidenced by its ability to withstand repeated transitions from 1370 °C to room temperature without cracking – makes B4Si a promising material for demanding high-temperature applications. []

Q2: How are tetraboron silicide whiskers synthesized, and what factors influence their growth?

A2: Tetraboron silicide whiskers can be grown via chemical vapor deposition (CVD) at temperatures between 1000-1100°C using a specific ratio of boron trichloride (BCl3) and silicon tetrachloride (SiCl4). [] The presence of gold as an impurity plays a crucial role, with an optimal concentration range of 20-50 μg/cm2 promoting the growth of wool-like whiskers with thicknesses ranging from 0.1 to 1 μm and lengths from 0.5 to 2 mm. [] This growth process is suggested to follow a tip VLS (Vapor-Liquid-Solid) mechanism, supported by the observation of impurity deposits on the whisker tips. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B87372.png)

![N-[(Trimethylsilyl)methyl]cyclohexanamine](/img/structure/B87379.png)

![2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B87387.png)